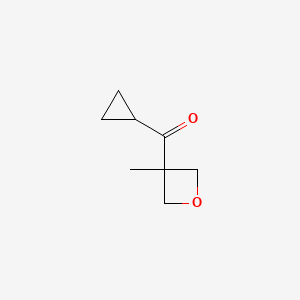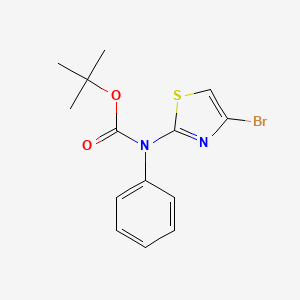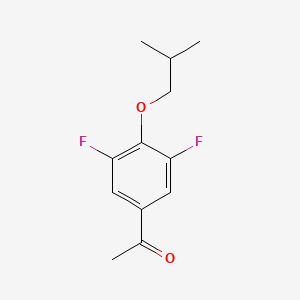
3-Cyclopropanecarbonyl-3-methyloxetane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopropanecarbonyl-3-methyloxetane is an organic compound characterized by a cyclopropane ring attached to a carbonyl group and a methyloxetane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropanecarbonyl-3-methyloxetane typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple to form the cyclopropane ring.
Attachment of the Carbonyl Group: The cyclopropane ring can be functionalized with a carbonyl group using Friedel-Crafts acylation, where an acyl chloride reacts with the cyclopropane in the presence of a Lewis acid catalyst.
Formation of the Methyloxetane Ring: The final step involves the formation of the methyloxetane ring, which can be synthesized through a ring-closing reaction involving an appropriate diol and a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
3-Cyclopropanecarbonyl-3-methyloxetane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace functional groups attached to the cyclopropane or methyloxetane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Cyclopropanecarbonyl-3-methyloxetane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers with unique properties.
作用机制
The mechanism of action of 3-Cyclopropanecarbonyl-3-methyloxetane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane and methyloxetane rings can influence the compound’s reactivity and stability, affecting its overall biological activity.
相似化合物的比较
Similar Compounds
3-Methyloxetane-3-carboxylic acid: Similar in structure but lacks the cyclopropane ring.
Cyclopropanecarboxylic acid: Contains the cyclopropane ring but lacks the methyloxetane moiety.
3-Methyl-3-oxetanamine: Features the methyloxetane ring with an amine group instead of a carbonyl group.
Uniqueness
3-Cyclopropanecarbonyl-3-methyloxetane is unique due to the combination of the cyclopropane ring and the methyloxetane ring, which imparts distinct chemical and physical properties. This dual-ring structure can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
属性
分子式 |
C8H12O2 |
|---|---|
分子量 |
140.18 g/mol |
IUPAC 名称 |
cyclopropyl-(3-methyloxetan-3-yl)methanone |
InChI |
InChI=1S/C8H12O2/c1-8(4-10-5-8)7(9)6-2-3-6/h6H,2-5H2,1H3 |
InChI 键 |
FYEHDZVKQYEHEB-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC1)C(=O)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(3-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13081788.png)
![9-Benzyl 4-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate](/img/structure/B13081790.png)
![(2R)-1-[(1-Benzothiophen-7-yl)amino]propan-2-ol](/img/structure/B13081794.png)


![2-[6-(Difluoromethyl)pyridin-2-YL]ethan-1-amine](/img/structure/B13081809.png)


![3-[(3-Methylbutan-2-yl)oxy]aniline](/img/structure/B13081830.png)




